

4-Hydroxyglibenclamide CAS number and chemical structure

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Compound of Interest

Compound Name: 4-Hydroxyglibenclamide

Cat. No.: B133868

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An In-Depth Technical Guide to 4-Hydroxyglibenclamide

This technical guide provides a comprehensive overview of **4-Hydroxyglibenclamide**, an active metabolite of the widely-used anti-diabetic drug glibenclamide (also known as glyburide). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, mechanism of action, quantitative data, and relevant experimental protocols.

Chemical Identity and Structure

4-Hydroxyglibenclamide is the major active metabolite of glibenclamide, formed in the liver primarily by the cytochrome P450 enzymes CYP2C8 and CYP2C9.[1][2] Its official CAS number is 23155-00-2.[1][2][3][4][5]

The chemical structure of **4-Hydroxyglibenclamide** is characterized by the addition of a hydroxyl group to the cyclohexyl ring of the parent glibenclamide molecule.

Chemical Name: 5-chloro-N-[2-[4-[[[(trans-4-

hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide.[2]

Molecular Formula: C23H28ClN3O6S.[3][5]

Molecular Weight: 510.00 g/mol .[5]



Below is a table summarizing the key chemical identifiers for **4-Hydroxyglibenclamide**.

Identifier	Value	
CAS Number	23155-00-2[1][2][3][4][5]	
Molecular Formula	C23H28CIN3O6S[3][5]	
Molecular Weight	510.00 g/mol [5]	
InChI Key	IUWSGCQEWOOQDN-IYARVYRRSA-N	
SMILES	COc1ccc(cc1C(=O)NCCc2ccc(cc2)S(=O) (=O)NC(=O)N[C@H]3CCINVALID-LINKO)CI	

Physicochemical and Pharmacological Data

4-Hydroxyglibenclamide is a white to off-white crystalline solid.[3][5] It is slightly soluble in DMSO and methanol.[3][5] The following table summarizes key quantitative data for **4-Hydroxyglibenclamide**.

Parameter	Value	Reference
Melting Point	180-184°C	[3][5]
рКа	5.08 ± 0.10 (Predicted)	[3][5]
IC50 (SUR1/Kir6.2 high affinity)	0.95 nM	[1][2]
IC50 (SUR1/Kir6.2 low affinity)	100 nM	[1][2]

Mechanism of Action: KATP Channel Inhibition

Similar to its parent compound, **4-Hydroxyglibenclamide** exerts its hypoglycemic effect by acting on the ATP-sensitive potassium (KATP) channels in pancreatic β -cells. These channels are composed of two subunits: the pore-forming inwardly rectifying potassium channel Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1).



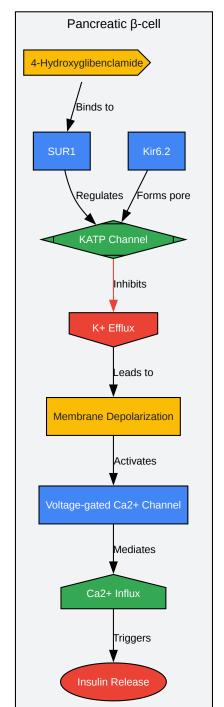




The binding of **4-Hydroxyglibenclamide** to the SUR1 subunit leads to the closure of the KATP channel. This inhibition of potassium efflux results in the depolarization of the β -cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium triggers the fusion of insulin-containing granules with the cell membrane and subsequent exocytosis of insulin.

The following diagram illustrates the signaling pathway of **4-Hydroxyglibenclamide** at the pancreatic β -cell.





Mechanism of Action of 4-Hydroxyglibenclamide

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Mechanism of 4-Hydroxyglibenclamide on insulin secretion.



Experimental Protocols Biological Synthesis (Metabolism of Glibenclamide)

As **4-Hydroxyglibenclamide** is a primary metabolite, its most relevant synthesis in a biological context is through the metabolism of glibenclamide.

Objective: To produce **4-Hydroxyglibenclamide** from glibenclamide using a system that mimics hepatic metabolism.

Materials:

- Glibenclamide
- Human liver microsomes (or recombinant CYP2C8/CYP2C9 enzymes)
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Phosphate buffer (pH 7.4)
- Incubator/water bath at 37°C
- Quenching solution (e.g., ice-cold acetonitrile)
- Centrifuge

Procedure:

- Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human liver microsomes.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding glibenclamide (dissolved in a suitable solvent like methanol or DMSO, with the final solvent concentration typically below 1%).
- Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).



- Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
- Centrifuge the mixture to precipitate proteins.
- Collect the supernatant for analysis and purification of 4-Hydroxyglibenclamide.

Quantification of 4-Hydroxyglibenclamide in Plasma by HPLC

Objective: To determine the concentration of **4-Hydroxyglibenclamide** in plasma samples.

Materials and Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometric detector.
- C18 reverse-phase column.
- Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water)
 and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized
 for best separation.
- Plasma samples containing 4-Hydroxyglibenclamide.
- Internal standard (e.g., a structurally similar compound not present in the sample).
- Protein precipitation and/or liquid-liquid extraction reagents (e.g., acetonitrile, ethyl acetate).

Sample Preparation (Protein Precipitation):

- To a 100 μL aliquot of plasma, add a known amount of the internal standard.
- Add 300 μL of ice-cold acetonitrile to precipitate plasma proteins.
- · Vortex the mixture for 1 minute.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.



- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the mobile phase.
- Inject an aliquot into the HPLC system.

Chromatographic Conditions (Example):

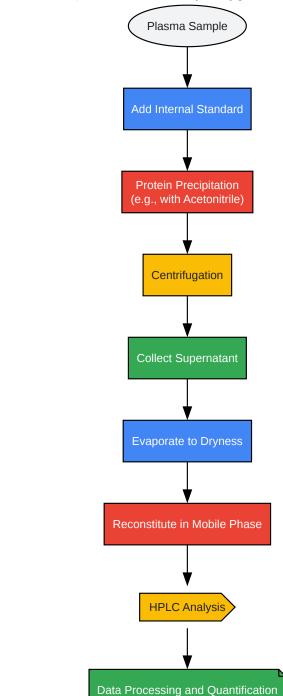
- Column: C18, 4.6 x 150 mm, 5 μm
- Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (gradient or isocratic elution)
- Flow Rate: 1.0 mL/min
- Detection: UV at 230 nm or MS/MS with appropriate transitions.
- Injection Volume: 20 μL

Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of 4-Hydroxyglibenclamide to the internal standard against the concentration of the analyte in spiked plasma standards.
- Determine the concentration of 4-Hydroxyglibenclamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the general workflow for the quantification of **4-Hydroxyglibenclamide** in a plasma sample.





Workflow for Quantification of 4-Hydroxyglibenclamide in Plasma

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Quantification workflow of **4-Hydroxyglibenclamide**.



Conclusion

4-Hydroxyglibenclamide is a pharmacologically active metabolite of glibenclamide that contributes to the overall therapeutic effect of the parent drug. A thorough understanding of its chemical properties, mechanism of action, and pharmacokinetics is crucial for the development of new antidiabetic agents and for optimizing the clinical use of glibenclamide. The experimental protocols provided in this guide offer a starting point for researchers investigating this important compound.

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